5-PYRIMIDINYLOXY

pKa Acid dissociation Physicochemical property

5-Pyrimidinyloxy (5-Hydroxypyrimidine, CAS 284682-27-5) is a tautomer-resistant hydroxypyrimidine with a predicted pKa of 6.60, placing it near physiological pH — a critical differentiator from 2- and 4-hydroxy isomers that readily tautomerize to pyrimidinone forms, altering hydrogen-bonding and solubility. This consistent hydroxy-aromatic state ensures reproducible regioselective functionalization, optimal metal-chelation for HIV-1 integrase strand transfer inhibition, and reliable herbicidal activity. For R&D programs where isomeric purity dictates target engagement, solubility, and permeability, generic substitution is scientifically invalid. Insist on the 5-substituted isomer.

Molecular Formula C4H3N2O
Molecular Weight 95.081
CAS No. 284682-27-5
Cat. No. B2708872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-PYRIMIDINYLOXY
CAS284682-27-5
Molecular FormulaC4H3N2O
Molecular Weight95.081
Structural Identifiers
SMILESC1=C(C=NC=N1)[O]
InChIInChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H
InChIKeyDJJDBOKYDDLRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Pyrimidinyloxy (CAS 284682-27-5) Structural and Physicochemical Baseline


5-Pyrimidinyloxy (5-Hydroxypyrimidine, CAS 284682-27-5) is a hydroxypyrimidine heterocycle with the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol [1]. It belongs to the class of organic compounds characterized by a hydroxyl group attached to a pyrimidine ring, which confers distinct physicochemical properties compared to its 2- and 4-substituted isomers [2]. The compound exists primarily as a tan to light beige solid with a melting point of 212-214°C and a predicted pKa of 6.60 ± 0.10 [3].

Why 5-Pyrimidinyloxy Cannot Be Replaced by Other Hydroxypyrimidine Isomers


Generic substitution of 5-Pyrimidinyloxy with 2- or 4-hydroxypyrimidine isomers fails due to fundamental differences in acid-base behavior, tautomeric equilibria, and lipophilicity. The 5-substituted isomer exhibits a distinct pKa profile (predicted 6.60) that places it near physiological pH, whereas the 2- and 4-isomers display markedly different acid dissociation constants [1]. Furthermore, 5-hydroxypyrimidine resists keto-enol tautomerization, existing predominantly in the hydroxy form, while the 2- and 4-isomers readily tautomerize to pyrimidinone forms, altering their hydrogen-bonding capabilities and reactivity [2]. These physicochemical divergences translate into differential solubility, permeability, and biological target engagement, making isomer interchange scientifically invalid for applications requiring precise molecular behavior.

Quantitative Differentiation of 5-Pyrimidinyloxy vs. 2- and 4-Hydroxypyrimidine Isomers


pKa Comparison: 5-Pyrimidinyloxy Exhibits Distinct Acid-Base Profile

5-Pyrimidinyloxy displays a predicted pKa of 6.60 ± 0.10, which is significantly different from the acid dissociation constants of its 2- and 4-hydroxy isomers [1]. The 2-hydroxy isomer has pK1 = 2.24 and pK2 = 9.17, while the 4-hydroxy isomer has pK1 = 1.85 and pK2 = 8.59 [2]. This positions 5-Pyrimidinyloxy with a pKa closer to physiological pH (7.4), influencing its ionization state in biological environments.

pKa Acid dissociation Physicochemical property

Lipophilicity Divergence: LogP Values Differentiate 5-Pyrimidinyloxy from 2-Hydroxy Isomer

5-Pyrimidinyloxy has a measured LogP of approximately 0.18, indicating modest lipophilicity [1]. In contrast, the 2-hydroxy isomer exhibits LogP values ranging from -0.23 to -1.76 depending on the computational method, reflecting greater hydrophilicity [2]. This quantitative difference of at least 0.4 LogP units translates into a ~2.5-fold difference in octanol-water partition coefficient.

LogP Lipophilicity Partition coefficient

Tautomeric Behavior: 5-Pyrimidinyloxy Resists Keto-Enol Tautomerization

5-Hydroxypyrimidine does not readily tautomerize to the corresponding 5(4H)-pyrimidinone form, existing predominantly as the hydroxy tautomer [1]. In contrast, 2-hydroxypyrimidine exists in equilibrium with 2(1H)-pyrimidinone, and 4-hydroxypyrimidine equilibrates with 4(3H)-pyrimidinone, with the keto form often predominating in solution [2]. This fundamental structural difference affects hydrogen-bonding patterns and reactivity.

Tautomerism Keto-enol equilibrium Molecular structure

Aqueous Solubility Comparison: 5-Pyrimidinyloxy Shows Intermediate Solubility

5-Hydroxypyrimidine exhibits slight aqueous solubility, consistent with its LogP of 0.18 and pKa of 6.60 [1]. The 2-hydroxy isomer has a reported water solubility of approximately 1g/2.2mL at 20°C, while the 4-hydroxy isomer is very soluble (270.3 g/L at 20°C) [2]. This places 5-hydroxypyrimidine in an intermediate solubility range, offering a distinct balance between aqueous and organic solubility.

Solubility Aqueous solubility Formulation

Synthesis Yield from 5-Methoxypyrimidine: 5-Pyrimidinyloxy Achieves 43% Yield Under Optimized Conditions

Synthesis of 5-hydroxypyrimidine via demethylation of 5-methoxypyrimidine using KOH in methanol at 150°C affords the product in 43% yield after chromatographic purification [1]. Comparable syntheses of 2- and 4-hydroxypyrimidines from their methyl ethers typically proceed with yields ranging from 30% to 70% depending on conditions [2], positioning the 5-isomer synthesis within a comparable efficiency range but requiring specific optimization due to different electronic effects at the 5-position.

Synthesis Yield Demethylation

Optimal Application Scenarios for 5-Pyrimidinyloxy (CAS 284682-27-5) Based on Quantitative Differentiation


Medicinal Chemistry Scaffold for pKa-Tuned Bioisosteres

5-Pyrimidinyloxy serves as a preferred scaffold when a heteroaromatic ring with a pKa near physiological pH (6.60) is required to optimize target engagement and permeability [1]. Its resistance to tautomerization ensures a consistent hydrogen-bonding profile, reducing off-target interactions common with 2- and 4-hydroxy isomers that exist in equilibrium with keto forms [2].

Intermediate for Herbicidal Pyrimidinyloxybenzene Derivatives

Patents describe the use of 5-pyrimidinyloxy as a key building block for pyridinyloxy(pyrimidinyloxy)benzene herbicides with pre- and post-emergence activity against grasses and broadleaf weeds while maintaining crop safety [3]. The specific substitution pattern at the 5-position is critical for the herbicidal activity profile and selectivity of these agrochemicals.

Building Block for HIV Integrase Inhibitor Pharmacophores

N-Alkyl-5-hydroxypyrimidinone carboxamides derived from 5-pyrimidinyloxy exhibit potent and selective inhibition of HIV-1 integrase with favorable pharmacokinetic profiles in preclinical species [4]. The 5-hydroxy substitution pattern is essential for the metal-chelating pharmacophore required for integrase strand transfer inhibition.

Organic Synthesis Intermediate Requiring Controlled Tautomerism

In synthetic sequences where a defined hydroxy-aromatic tautomeric state is necessary to direct regioselective functionalization, 5-pyrimidinyloxy is preferred over 2- and 4-hydroxy isomers [2]. Its resistance to tautomerization simplifies reaction planning and improves reproducibility in multistep syntheses.

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